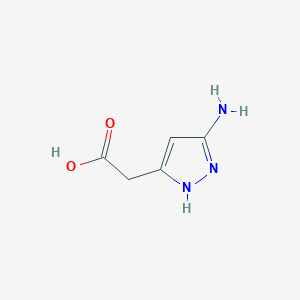

5-Amino-1H-pyrazole-3-acetic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-amino-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROZCSTUPGWSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585315 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174891-10-2 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Isomerism

Systematic Naming Conventions

The systematically correct IUPAC name for the compound is (5-amino-1H-pyrazol-3-yl)acetic acid. sigmaaldrich.com However, due to the tautomeric nature of the pyrazole (B372694) ring, it is also referred to by other names such as (3-Amino-1H-pyrazol-5-yl)acetic acid and 2-(3-amino-1H-pyrazol-5-yl)acetic acid. chemnet.com The CAS number for this compound is 174891-10-2. sigmaaldrich.comchemnet.comhi2000.comaablocks.com

Prototropic Tautomerism and its Energetic Landscape

Tautomerism is a fundamental characteristic of pyrazoles, involving the migration of a proton. nih.gov This phenomenon can be broadly categorized into annular tautomerism, occurring within the ring system, and side-chain tautomerism, which involves substituents. nih.gov The interconversion between these tautomeric forms typically has energy barriers below 20 kcal/mol, allowing for their coexistence in equilibrium. encyclopedia.pub

For 3(5)-aminopyrazoles, prototropic annular tautomerism results in two primary forms: the 3-amino and 5-amino tautomers. encyclopedia.pub Theoretical studies, specifically DFT(B3LYP)/6-311++G(d,p) calculations, have shown that for the parent 3(5)-aminopyrazole, the 3-amino tautomer is more stable than the 5-amino tautomer by approximately 9.8 to 10.7 kJ mol⁻¹. researchgate.net This preference is a critical factor in understanding the compound's reactivity and spectroscopic properties. The proton exchange in pyrazoles is generally an intermolecular process, with a significantly lower energy barrier (10-14 kcal/mol) compared to the intramolecular process (~50 kcal/mol). nih.govencyclopedia.pub

In addition to annular tautomerism, 3(5)-aminopyrazoles could theoretically exhibit side-chain tautomerism, leading to imino forms. encyclopedia.pub However, studies indicate that these imino tautomers are generally not formed, meaning that for most practical purposes, only the annular tautomers need to be considered. encyclopedia.pub

The position of the tautomeric equilibrium in substituted pyrazoles is highly sensitive to the electronic nature of the substituents. nih.gov Electron-donating groups, such as amino and methyl groups, tend to favor the tautomer where the substituent is at the C3 position. nih.govmdpi.com Conversely, electron-withdrawing groups like nitro, carboxyl, and trifluoromethyl groups generally show a preference for the C5 position. nih.govmdpi.com

In the specific case of 5-Amino-1H-pyrazole-3-acetic acid, the amino group is electron-donating, while the acetic acid group is electron-withdrawing. This creates a complex interplay that influences the tautomeric equilibrium. The environment, including the solvent, also plays a crucial role. For instance, in some disubstituted pyrazoles, a tautomeric equilibrium has been observed in DMSO, while a single tautomer predominates in other solvents. nih.gov Water, in particular, can lower the energetic barrier between tautomers by forming hydrogen bonds. nih.gov

Table 1: Factors Influencing Tautomeric Equilibrium in Substituted Pyrazoles

| Factor | Influence on Tautomerism |

| Substituent Electronic Effects | Electron-donating groups (e.g., -NH2, -CH3) generally favor the 3-position. Electron-withdrawing groups (e.g., -NO2, -COOH, -CF3) often prefer the 5-position. nih.govmdpi.com |

| Intramolecular Hydrogen Bonding | The possibility of forming internal hydrogen bonds can stabilize a specific tautomer. mdpi.com |

| Solvent Polarity | The dielectric constant of the medium can modulate the tautomeric equilibrium. encyclopedia.pub Solvents like water can facilitate proton transfer. nih.gov |

| Temperature | Temperature can act as an active modulator of the tautomeric transformations. encyclopedia.pub |

Stereochemical Aspects

The acetic acid moiety attached to the pyrazole ring introduces a stereocenter if the ring itself is asymmetrically substituted. However, for this compound, the primary stereochemical consideration arises from the planar nature of the pyrazole ring. The molecule itself is achiral as it possesses a plane of symmetry. The key structural feature is the relative orientation of the amino and acetic acid groups on the heterocyclic ring, which is defined by the tautomeric form present.

Advanced Synthetic Methodologies for 5 Amino 1h Pyrazole 3 Acetic Acid and Its Congeners

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the cornerstone of synthesizing 5-Amino-1H-pyrazole-3-acetic acid and its analogs. These methods often involve the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. chim.it

The condensation of hydrazine and its derivatives with various precursors is a widely employed and versatile method for constructing the 5-aminopyrazole core. chim.itnih.gov

One of the most common and versatile approaches to 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.gov The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This intermediate then undergoes cyclization via an attack of the second nitrogen atom on the nitrile carbon to yield the 5-aminopyrazole. beilstein-journals.org While the hydrazone intermediates are rarely isolated, their formation is a key step in the reaction mechanism. nih.gov

A variety of 5-aminopyrazoles can be synthesized using this method by employing different substituted hydrazines and β-ketonitriles. For instance, the reaction of heteroarylhydrazines with α-cyanoacetophenones has been used to produce a large number of 5-amino-1-heteroarylpyrazoles. nih.gov Solid-phase synthesis approaches have also been developed, where a β-ketonitrile derivative is generated on a resin support and subsequently reacted with hydrazines to form the desired 5-aminopyrazoles. beilstein-journals.org

| Reactants | Product | Key Features | Reference |

|---|---|---|---|

| β-Ketonitriles and Hydrazines | 5-Aminopyrazoles | Versatile method involving hydrazone intermediate formation and subsequent cyclization. | nih.gov |

| Heteroarylhydrazines and α-Cyanoacetophenones | 5-Amino-1-heteroarylpyrazoles | Allows for the introduction of diverse heteroaryl substituents at the N-1 position. | nih.gov |

| Resin-supported β-Ketonitrile and Hydrazines | 5-Aminopyrazoles | Enables solid-phase synthesis, suitable for creating combinatorial libraries. | beilstein-journals.org |

Malononitrile (B47326) and its derivatives are also valuable starting materials for the synthesis of 5-aminopyrazoles. nih.gov For example, 3,5-diamino-4-phenylpyrazole has been prepared through the reaction of phenylmalononitrile with hydrazine hydrate (B1144303). rsc.org Thioacetals of malononitrile have also been used to develop syntheses of 5(3)-aminopyrazoles. nih.gov The reaction with hydrazine monohydrate is thought to proceed through the loss of a methylthio group via nucleophilic attack by hydrazine, followed by cyclization. nih.gov

Hydrazonoyl halides are reactive intermediates that can be used to construct pyrazole rings. They can undergo [3+2] cycloaddition reactions with various dipolarophiles to afford pyrazole derivatives. organic-chemistry.org For instance, the reaction of hydrazonoyl chlorides with certain activated alkenes in the presence of a base can lead to the formation of pyrazoles. tandfonline.com This method provides a route to highly substituted pyrazoles. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. publish.csiro.au Several MCRs have been developed for the synthesis of pyrazole derivatives, often involving a hydrazine, a β-dicarbonyl compound, an aldehyde, and a nitrile source like malononitrile. researchgate.netnih.govnih.gov These reactions can be catalyzed by various catalysts, including acids, bases, and even nanocatalysts, and can be performed under environmentally friendly conditions, such as in water or under solvent-free conditions. nih.govresearchgate.net For instance, pyrano[2,3-c]pyrazole derivatives have been synthesized through a one-pot, four-component reaction of an aldehyde, malononitrile, a hydrazine, and diethyl oxaloacetate. researchgate.net

| Reaction Type | Reactants | Products | Key Features | Reference |

|---|---|---|---|---|

| Four-component reaction | Aldehyde, Malononitrile, Hydrazine, Diethyl oxaloacetate | Pyrano[2,3-c]pyrazoles | One-pot synthesis, often catalyzed by acid. | researchgate.net |

| Four-component reaction | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aromatic aldehydes | 4H-pyrano[2,3-c]pyrazoles | Can be catalyzed by a base like potassium t-butoxide and accelerated by microwave irradiation. | nih.gov |

| Multicomponent reaction | 5-Aminopyrazoles, β-Dicarbonyl compounds, Aldehydes | Pyrazolodihydropyridines and Pyrazolodihydropyrimidines | The nucleophilicity of the 5-aminopyrazole and the nature of the dicarbonyl component influence the reaction outcome. | publish.csiro.au |

A more recent and less common strategy for the synthesis of aminopyrazoles involves a desulfinylation step. This approach utilizes sulfonyl-containing precursors to construct the pyrazole ring. For example, a convenient synthesis of 3- and 5-amino-1H-pyrazoles has been reported starting from β-bromo-α-(ethylsulfanyl)cinnamonitrile. This starting material is oxidized to the corresponding sulfoxide (B87167), which upon treatment with hydrazine hydrate or methylhydrazine, followed by acidic hydrolysis, yields the desired aminopyrazoles in good yields. researchgate.net This method provides an alternative route to these valuable compounds. Another approach describes a [3+2] cycloaddition reaction of a sulfonyl hydrazone with benzyl (B1604629) acrylate (B77674) under transition-metal-free conditions to produce pyrazoles. rsc.org

Cyclization of Hydrazone Intermediates

The formation of the pyrazole ring from hydrazone intermediates is a fundamental and widely employed strategy. This approach typically begins with the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketonitrile, to form a hydrazone. beilstein-journals.orgnih.gov This intermediate is often not isolated but is generated in situ.

The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on a carbonyl carbon of the precursor molecule. nih.gov For the synthesis of 5-aminopyrazoles, β-ketonitriles are common starting materials. In this case, the terminal nitrogen of the hydrazine attacks the ketone's carbonyl group to form the hydrazone. beilstein-journals.orgnih.gov The subsequent and crucial step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon. nih.gov This ring-closing step is followed by tautomerization to yield the aromatic 5-aminopyrazole ring system. nih.govchim.it

In some advanced methods, the hydrazone intermediate is activated by a Lewis acid. This activation facilitates the breaking of a specific bond to form a zwitterionic intermediate, which then undergoes intramolecular cyclization to form the five-membered pyrazole ring. acs.org This is followed by proton transfer and elimination to furnish the final pyrazole product. acs.org The stability and reactivity of the hydrazone intermediate are critical factors that influence the reaction's efficiency and the regioselectivity of the final product. nih.gov

Functionalization at the Pyrazole Ring

Post-synthetic modification of the pyrazole core is a powerful strategy for creating diverse derivatives. researchgate.netrsc.org This allows for the introduction of various substituents at specific positions on the ring after the central heterocycle has been formed. mdpi.com

The most direct method for introducing the 5-amino group is through the cyclization reaction itself. The condensation of hydrazines with β-ketonitriles is the most versatile and common method for the direct synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.govchim.it This reaction proceeds via a hydrazone intermediate, with the amino group being formed from the nitrile functionality during the cyclization step. nih.gov This method has been successfully applied in both solution-phase and solid-phase syntheses to generate a wide array of 5-aminopyrazole derivatives. nih.gov

Another approach involves using α,β-unsaturated nitriles, which can also react with hydrazines to yield aminopyrazoles. chim.it The regiochemical outcome of these reactions—that is, whether a 3-aminopyrazole (B16455) or a 5-aminopyrazole is formed—can be influenced by factors such as the substitution pattern of the starting materials and the reaction conditions, including the choice of catalyst. chim.it

Modification of existing amino groups is also a key strategy. For instance, primary amino groups on the pyrazole ring can be acylated or sulfonylated to produce amide or sulfonamide derivatives, respectively. nih.gov Furthermore, more complex modifications can be achieved, such as the introduction of nitroamino groups onto a pyrazole-oxadiazole framework, which demonstrates the potential for advanced functionalization. researchgate.net

The incorporation of an acetic acid group at the C3 position of the pyrazole ring is a key step in the synthesis of the target molecule. While direct synthesis of this compound is not extensively documented, the introduction of carboxyl or ester groups, which are precursors to the acetic acid moiety, is well-established.

One common strategy involves using starting materials that already contain the desired carbon framework. For example, the cyclocondensation of diketoesters with hydrazines can yield pyrazole esters. mdpi.com These esters can then be chemically modified. For instance, a pyrazole ester can be reduced using a reducing agent like lithium aluminium hydride to give the corresponding pyrazole alcohol, which can subsequently be oxidized to an aldehyde. mdpi.com A plausible route to the acetic acid moiety would involve the hydrolysis of a pyrazole-3-carboxylate ester or the oxidation of a 3-hydroxymethylpyrazole.

Another powerful method is the 1,3-dipolar cycloaddition between a diazo compound, such as ethyl diazoacetate, and an alkyne or α-methylene carbonyl compound. nih.govmdpi.com This approach can lead to the formation of pyrazole-5-carboxylates with excellent regioselectivity and in good yields. nih.gov The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Catalyst Systems in Pyrazole Synthesis

Catalysts play a pivotal role in modern pyrazole synthesis, enhancing reaction rates, improving yields, and controlling regioselectivity. Both acid and base catalysts are widely used.

Acid catalysis is frequently employed to promote the cyclization step in pyrazole synthesis. Lewis acids such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄) have been shown to be highly effective in catalyzing the formation of pyrazoles from hydrazone intermediates, often at ambient temperature. acs.orgacs.org These catalysts can activate the hydrazone, facilitating the ring-closing reaction. acs.org

Brønsted acids are also commonly used. Acetic acid is often used as a solvent or co-catalyst, particularly in condensation reactions. nih.govmdpi.comnih.govresearchgate.net It can improve the regioselectivity in certain reactions. nih.govmdpi.com Stronger acids like p-toluenesulfonic acid (p-TSA) are also utilized to facilitate condensation reactions, for example, between β-diketones and aryl glyoxals to form intermediates for pyrazole synthesis. rsc.org In some cases, solid-supported catalysts like montmorillonite (B579905) KSF are used to provide an acidic surface that catalyzes the reaction. nih.gov

| Catalyst Type | Specific Catalyst Example | Application | Reference |

|---|---|---|---|

| Lewis Acid | SnCl₄, BF₃·OEt₂, TiCl₄ | Catalyzes cyclization of in situ generated hydrazones. | acs.orgacs.org |

| Brønsted Acid | Acetic Acid | Used as solvent/catalyst to improve regioselectivity. | nih.govmdpi.comnih.gov |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Facilitates Claisen-Schmidt condensation in multi-component pyrazole synthesis. | rsc.org |

| Solid Acid | Montmorillonite KSF | Catalyzes condensation of pyranones with arylhydrazines. | nih.gov |

Base-catalyzed methods are also integral to pyrazole synthesis, often influencing the regiochemical outcome of the reaction. For instance, the cyclization of certain intermediates under basic conditions can completely revert the regioselectivity compared to acidic conditions. nih.gov The use of sodium ethoxide (EtONa) in ethanol (B145695) has been shown to favor the formation of 3-aminopyrazole regioisomers from the reaction of α,β-unsaturated nitriles with monosubstituted hydrazines. chim.it

Other bases, such as potassium carbonate (K₂CO₃), are used in the alkylation of β-diketones, which are precursors for pyrazole synthesis. mdpi.com In some multicomponent reactions, the choice of base can selectively lead to either trisubstituted or disubstituted pyrazoles. rsc.org The base can also play a role in promoting cycloaddition reactions, such as the copper-promoted aerobic oxidative cycloaddition of hydrazines with alkynoates. organic-chemistry.org

| Catalyst/Base | Application | Effect | Reference |

|---|---|---|---|

| Sodium Ethoxide (EtONa) | Condensation of α,β-unsaturated nitriles with hydrazines. | Favors formation of the 3-aminopyrazole regioisomer. | chim.it |

| Potassium Carbonate (K₂CO₃) | Alkylation of β-diketones. | Prepares substituted precursors for pyrazole synthesis. | mdpi.com |

| Various Bases | Multicomponent reactions. | Can selectively determine the substitution pattern of the pyrazole product. | rsc.org |

| KOtBu or Cs₂CO₃ | Copper-catalyzed N-arylation. | Enables coupling of N-heterocycles with aryl halides. | organic-chemistry.org |

Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound and its congeners is a significant area of contemporary research. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of alternative solvents, catalytic processes, and energy-efficient reaction conditions.

One prevalent green approach is the use of one-pot, multicomponent reactions (MCRs). These reactions are inherently efficient as they combine several synthetic steps without isolating intermediates, thus saving on solvents, energy, and time, while also increasing atom economy. biointerfaceresearch.comresearchgate.net For the synthesis of related 5-aminopyrazole-4-carbonitriles, MCRs involving the reaction of an aldehyde, malononitrile, and a hydrazine derivative have been shown to be highly effective, often proceeding in environmentally benign media like water or ethanol. researchgate.net

The use of safer, recyclable, and more efficient catalysts is a cornerstone of green pyrazole synthesis. Acetic acid is frequently employed not just as a solvent but also as a catalyst, promoting reactions to achieve high yields. nih.govnih.govnih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles has been successfully carried out in acetic acid, sometimes enhanced by trifluoroacetic acid (TFA) as a promoter, leading to yields between 72-80%. nih.govbeilstein-journals.org

Furthermore, the development of heterogeneous and nano-catalysts represents a significant advancement. Magnetically separable nano-catalysts, such as silica-coated iron oxide nanoparticles functionalized with organic molecules, have been used for the synthesis of 5-aminopyrazole derivatives. nih.govrsc.org These catalysts are advantageous due to their high efficiency, operational simplicity, and easy recovery using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. rsc.org This dramatically reduces catalyst waste and the need for complex purification steps.

Energy efficiency is another critical aspect addressed by green synthetic methods. Microwave (MW) irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. nih.govbeilstein-journals.orggsconlinepress.com MW-assisted syntheses of pyrazole derivatives have been performed in various solvents, including acetic acid and ethanol, and in some cases, under solvent-free conditions. nih.govbeilstein-journals.org Similarly, ultrasound irradiation and mechanochemical methods like ball milling offer solvent-free or low-solvent alternatives that are both energy-efficient and rapid. nih.gov

The choice of solvent is also a major focus. While acetic acid is common, efforts are continuously made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and several pyrazole syntheses have been adapted to aqueous media. nih.govgsconlinepress.comijpsr.com

Table 1: Comparison of Green Synthetic Methods for 5-Aminopyrazole Congeners

| Method | Catalyst/Medium | Key Green Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| One-Pot MCR | Acetic Acid | High atom economy, reduced waste, shorter reaction time. | 80-89% | nih.gov |

| Microwave-Assisted | Acetic Acid/TFA | Energy efficient, rapid reaction, high yields. | 72-80% | nih.govbeilstein-journals.org |

| Nanocatalysis (Magnetic) | Fe3O4@SiO2@Tannic acid | Recyclable catalyst, environmentally friendly, high yields. | High | nih.gov |

| Mechanochemical (Ball Milling) | Fe3O4@SiO2-based catalyst | Solvent-free, energy-efficient, short reaction time. | High | nih.gov |

| Aqueous Media Synthesis | Water/Piperazine | Use of a safe and inexpensive solvent. | Good | gsconlinepress.com |

Yield Optimization and Impurity Control in Synthetic Processes

Maximizing product yield while minimizing the formation of impurities is a critical objective in the chemical synthesis of this compound. This requires careful control over reaction parameters and a thorough understanding of potential side reactions and impurity sources.

The most versatile method for synthesizing the core 5-aminopyrazole structure involves the condensation of a β-ketonitrile with a hydrazine derivative. nih.gov For this compound, a key starting material would be a β-ketonitrile precursor containing the acetic acid moiety or a precursor to it, such as an ester. The reaction conditions for this cyclization—including temperature, solvent, and catalyst—are crucial for optimizing the yield.

Process optimization studies on analogous compounds, such as 5-amino-1,2,4-triazol-3-ylacetic acid, provide valuable insights. In that case, the molar ratio of reactants, reaction temperature, and duration were found to be critical factors. researchgate.net For instance, an optimal temperature range of 60–70°C was identified to maximize the formation of the desired guanylhydrazide intermediate. researchgate.net A similar systematic approach is necessary for the synthesis of this compound to ensure high conversion and yield.

Impurity profiling is essential for developing robust and reproducible synthetic processes. Impurities can originate from several sources, including the starting materials, reagents used during synthesis (e.g., residual acids or bases), reaction by-products, and degradation of the final product. researchgate.net In the synthesis of a related triazole acetic acid, a significant impurity, bis(5-amino-1,2,4-triazol-3-yl)methane, was formed from the reaction of the aminoguanidine (B1677879) starting material with both carboxylic acid groups of malonic acid. researchgate.net The formation of this by-product was dependent on the molar ratio of the reactants. By controlling the stoichiometry, the formation of this key impurity could be managed.

The control of pH during workup and isolation is a powerful tool for both yield optimization and impurity removal. The solubility of aminopyrazole derivatives and their impurities can be highly dependent on pH. For the related 5-amino-1,2,4-triazol-3-ylacetic acid, acidification of the reaction mixture to pH 0.5 was necessary to precipitate the product, while the main by-product remained in solution. researchgate.net Careful pH adjustment allows for selective precipitation, which is a critical step in isolating the pure acid, free from process-related impurities and inorganic salts.

Standard purification techniques such as recrystallization are employed to remove final traces of impurities. biointerfaceresearch.com The choice of solvent for recrystallization is vital to ensure high recovery of the pure product while leaving impurities dissolved. The progress of the reaction and the purity of the product at various stages are typically monitored using analytical techniques like Thin-Layer Chromatography (TLC). biointerfaceresearch.comnih.gov For rigorous impurity profiling, more advanced methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are utilized to identify and quantify trace impurities. jocpr.comiajps.com

Table 2: Key Factors in Yield Optimization and Impurity Control

| Factor | Influence on Synthesis | Control Strategy | Reference |

|---|---|---|---|

| Reactant Molar Ratio | Affects conversion rates and the formation of stoichiometric by-products. | Precise control of reactant stoichiometry to favor desired product formation. | researchgate.net |

| Temperature | Influences reaction kinetics and the formation of thermally induced by-products. | Optimization of reaction temperature to maximize yield within an acceptable timeframe. | researchgate.net |

| pH Control | Critical for selective precipitation and separation of the product from impurities. | Careful adjustment of pH during workup and isolation steps. | researchgate.net |

| Catalyst Choice | Can significantly enhance reaction rate and regioselectivity, improving yield. | Selection of highly efficient and selective catalysts. | nih.govbeilstein-journals.org |

| Purification Method | Removes final traces of impurities from the isolated product. | Development of an effective recrystallization process with an appropriate solvent system. | biointerfaceresearch.com |

Chemical Transformations and Reactivity Profiles

Reactivity of the Amino Group

The 5-amino group on the pyrazole (B372694) ring is a primary nucleophilic site, making it susceptible to a range of reactions. nih.govnih.gov Its reactivity is a key aspect in the synthesis of more complex heterocyclic systems. scirp.org

The amino group of aminopyrazoles can undergo oxidation. For instance, the single-electron oxidation of pyrazol-5-amines, mediated by tert-butyl hydroperoxide (TBHP) in the presence of iodine, leads to the formation of a radical cation. nih.gov This intermediate can then undergo further reactions, such as coupling, to form azo compounds. nih.gov A study demonstrated the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene from 3-methyl-1-phenyl-1H-pyrazol-5-amine using TBHP and iodine. nih.gov Similarly, copper(I) iodide in the presence of 1,10-phenanthroline (B135089) and TBHP can catalyze the oxidative coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine to yield (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov

Table 1: Examples of Oxidation Reactions of Aminopyrazoles

| Starting Material | Reagents | Product |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, aq. TBHP, EtOH | (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, aq. TBHP, CH₂Cl₂ | (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene |

The amino group of 5-aminopyrazoles readily undergoes acylation with various acylating agents. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com This acylated product can then serve as an intermediate for further synthetic transformations. mdpi.com Similarly, 5-amino-3-methyl-pyrazole can be acylated with acetic anhydride (B1165640) or benzoyl chloride to yield the corresponding 5-acylamino pyrazoles. scirp.org In some cases, acylation can be a side reaction; for instance, the formation of an acetamide (B32628) byproduct has been observed when reacting 5-aminopyrazole with certain reagents in acetic acid. nih.gov

Acylation is a versatile method for modifying the properties of aminopyrazoles and for introducing new functional groups. The chemoselective O-acylation of hydroxyamino acids using acyl chlorides in trifluoroacetic acid has been reported, highlighting the possibility of selective reactions in molecules with multiple functional groups. beilstein-journals.org

The amino group of aminopyrazoles can react with nitrosating agents. For instance, 5-alkylamino-4-nitrosopyrazoles can be formed through the nitrosation of 5-alkylamino pyrazoles using amyl nitrite (B80452) in the presence of hydrochloric acid. scirp.org The resulting nitroso compounds are valuable intermediates for the synthesis of other heterocyclic systems, such as imidazo[4,5-c]pyrazoles. scirp.org The nitrosation of amino acids is influenced by the distance between the amino and carboxylate groups, with closer proximity potentially enhancing the reaction. ccsnorway.com

Reactivity of the Acetic Acid Moiety

The acetic acid group at the 3-position of the pyrazole ring introduces acidic character and provides a handle for further functionalization. This carboxylic acid can undergo typical reactions such as esterification and amide bond formation. For example, the synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate has been reported, which can then be hydrolyzed to the corresponding carboxylic acid. tdcommons.orggoogle.com The formation of amides is also a common transformation, as seen in the synthesis of various biologically active compounds. nih.gov The reactivity of the carboxylic acid can be modulated by converting it into a mixed anhydride, which can suppress the nucleophilicity of the carboxylate and enhance its reactivity in cycloaddition reactions. acs.org

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution reactions, although the presence of the amino and acetic acid groups influences the position of substitution. The 4-position of the pyrazole ring is often susceptible to electrophilic attack. nih.gov For example, bromination of pyrazoles can be achieved using bromine in various solvents to yield 4-bromopyrazoles. mdpi.com Similarly, chlorination with N-chlorosuccinimide can produce 4-chloro derivatives. mdpi.com

Nitration of the pyrazole ring is another important electrophilic substitution reaction. The nitration of pyrazole itself can lead to N-nitropyrazole, which can then rearrange to 3-nitropyrazole. nih.gov The conditions for nitration, such as the choice of nitrating agent (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O), can influence the outcome of the reaction. nih.gov

Thiocyanation at the C4-position of aminopyrazoles can be achieved using hydrogen peroxide and ammonium (B1175870) thiocyanate. acs.org

Nucleophilic Substitution Reactions

While electrophilic substitution is more common for the electron-rich pyrazole ring, nucleophilic substitution reactions can also occur, particularly on substituted pyrazoles. For instance, halogenated pyrazoles, such as iodo and bromo derivatives, are key intermediates in transition metal-catalyzed cross-coupling reactions, which are a form of nucleophilic substitution. mdpi.com The reaction of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide with S-nucleophiles like 3-cyanopyridine-2-thiolates demonstrates a nucleophilic substitution at the chloroacetyl group attached to the pyrazole. mdpi.com

Cyclocondensation Reactions to Fused Heterocycles

The strategic placement of a primary amino group and a reactive acetic acid side chain on the pyrazole core makes 5-Amino-1H-pyrazole-3-acetic acid a versatile precursor for the synthesis of a variety of fused heterocyclic systems. These cyclocondensation reactions typically involve the reaction of the bifunctional pyrazole with a suitable bielectrophilic partner, leading to the formation of new rings fused to the pyrazole nucleus. Such fused systems are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purine (B94841) bases, suggesting potential biological activity. researchgate.netnih.gov

Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine scaffold from 5-aminopyrazole derivatives is a well-established and significant transformation. mdpi.com These compounds are formed through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com The reaction proceeds via an acid-catalyzed mechanism, often in glacial acetic acid, where the more nucleophilic exocyclic amino group of the pyrazole attacks one of the carbonyl groups of the dicarbonyl compound. mdpi.combeilstein-journals.orgrsc.org This is followed by an intramolecular cyclization and dehydration to yield the fused pyridine (B92270) ring.

For instance, the reaction of 5-aminopyrazoles with β-diketones in refluxing acetic acid leads to the regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Similarly, acid-catalyzed reactions with enaminones, which are vinylogous amides, also produce pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org The reaction mechanism involves an initial Michael addition of the 4-CH of the pyrazole to the enaminone, followed by cyclization. beilstein-journals.org

Multi-component reactions provide an efficient route to highly substituted pyrazolo[3,4-b]pyridines. The reaction of 5-aminopyrazole derivatives, arylaldehydes, and cyclic ketones in acetic acid, often promoted by trifluoroacetic acid (TFA) under microwave irradiation, has been shown to produce macrocyclane-fused pyrazolo[3,4-b]pyridines in good yields. beilstein-journals.org Another three-component reaction involves 5-aminopyrazoles, arylaldehydes, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium acetate (B1210297) to form tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. beilstein-journals.org

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Acetic acid (reflux) | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | nih.govbeilstein-journals.org |

| 5-Aminopyrazole | Enaminones | Acetic acid | Pyrazolo[3,4-b]pyridine derivatives | beilstein-journals.org |

| 5-Aminopyrazole derivative, Arylaldehyde | Cyclic ketone | Acetic acid, TFA (MW) | Macrocyclane-fused pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Aminopyrazole, Arylaldehyde | 2H-Thiopyran-3,5(4H,6H)-dione | Glacial acetic acid, Ammonium acetate | 4-Aryl-3-methyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-ones | beilstein-journals.org |

Imidazopyrazoles

Imidazopyrazoles represent another important class of fused heterocycles accessible from 5-aminopyrazoles. The synthesis of imidazo[1,2-b]pyrazoles can be achieved through the reaction of 5-aminopyrazoles with α-haloketones. nih.gov The reaction likely proceeds via an initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration. For instance, the cyclization of 5-amino-3-phenyl-1H-pyrazole derivatives with 2-bromo acetophenone (B1666503) in the presence of potassium carbonate in acetone (B3395972) at reflux yields aryl azo imidazo[1,2-b]pyrazole derivatives. nih.gov

Another approach involves the acylation of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium, which leads to the formation of 3H-imidazo[1,2-b]pyrazol-2-ols. scirp.org Furthermore, a one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction, using the green catalyst Etidronic acid, allows for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives from the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isonitrile. researchgate.net

The synthesis of imidazo[4,5-c]pyrazoles has also been reported. This involves the nitrosation of 5-alkylamino-4-nitrosopyrazoles, followed by cyclocondensation upon refluxing in dry pyridine. scirp.orgscirp.org

Pyrazolo[1,5-a]pyrimidines

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and versatile method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The regioselectivity of this reaction is generally high, with the exocyclic amino group of the pyrazole preferentially attacking one of the carbonyl groups, leading to the formation of the pyrimidine (B1678525) ring. researchgate.net

A straightforward method involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of sulfuric acid with acetic acid as the solvent. nih.gov Microwave-assisted synthesis has also been employed to regioselectively produce functionalized pyrazolo[1,5-a]pyrimidines from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov

Three-component reactions are also utilized for the one-pot synthesis of these fused systems. For example, the reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds like malononitrile (B47326) proceeds via an imine intermediate, followed by nucleophilic attack and cyclization. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | 1,3-Diketones or keto esters | H₂SO₄, Acetic acid | Pyrazolo[1,5-a]pyrimidine analogues | nih.gov |

| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | Solvent-free (MW) | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |

| 3-Amino-1H-pyrazoles, Aldehydes | Activated methylene compounds | One-pot | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Other Fused Pyrazoloazines

Beyond the pyridines, imidazoles, and pyrimidines, 5-aminopyrazoles serve as precursors to a broader range of fused pyrazoloazines. researchgate.netnih.gov These include pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, pyrazolo[5,1-c]-1,2,4-triazines, pyrazolo[1,5-a]-1,3,5-triazines, and pyrazolo[3,4-d] researchgate.netbeilstein-journals.orgnih.govtriazines. nih.gov The synthesis of these diverse heterocyclic systems relies on the reaction of the 5-aminopyrazole with appropriate bielectrophilic partners that contain the necessary atoms to form the desired fused ring. For example, the reaction with reagents containing a 1,3-dielectrophilic C-N-C fragment can lead to pyrazolo[3,4-d]pyrimidines.

Role as a Synthetic Building Block in Complex Molecular Architectures

The polyfunctional nature of this compound, possessing three nucleophilic sites (4-CH, 1-NH, and 5-NH₂), makes it an invaluable building block for the construction of complex molecular architectures. beilstein-journals.orgnih.gov Its ability to participate in cyclization and cycloaddition reactions with various electrophiles allows for the creation of a wide array of fused pyrazole derivatives. nih.gov

This versatility has been exploited in the synthesis of various biologically active compounds. scirp.orgscirp.orgnih.gov For instance, pyrazole derivatives are core components of several FDA-approved drugs. nih.gov The pyrazole nucleus is a vital substructure in compounds exhibiting antimicrobial, anti-inflammatory, and antitumor activities. nih.gov

The acetic acid moiety at the 3-position provides an additional handle for further synthetic modifications, allowing for the attachment of other molecular fragments or the construction of more elaborate structures. This feature, combined with the reactivity of the aminopyrazole core, enables the development of diversity-oriented syntheses to generate libraries of complex molecules for drug discovery and materials science applications. The use of 5-aminopyrazoles as starting materials in multi-component reactions further highlights their importance as building blocks, providing a rapid and efficient means to access complex heterocyclic scaffolds. scirp.org

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis for Structure Confirmation

A multi-faceted spectroscopic approach is indispensable for the unambiguous structural elucidation of 5-Amino-1H-pyrazole-3-acetic acid. Each technique offers a unique window into the molecule's architecture, and collectively, they provide a cohesive and detailed structural picture.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for assigning the positions of protons and carbon atoms within the pyrazole (B372694) ring and the acetic acid side chain.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the tautomeric nature of the pyrazole ring, the exact chemical shifts can vary depending on the solvent and concentration. However, based on data from analogous pyrazole derivatives, the following characteristic signals can be anticipated nih.govnih.govresearchgate.net:

Pyrazole Ring Proton (C4-H): A singlet is expected for the proton at the C4 position of the pyrazole ring. Its chemical shift would likely fall in the range of δ 5.0-6.0 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain would appear as a singlet, typically in the region of δ 3.0-4.0 ppm.

Amino Protons (-NH₂): The amino group protons will present as a broad singlet, and their chemical shift is highly dependent on the solvent and temperature, but generally appears between δ 4.0 and 6.0 ppm.

NH and OH Protons: The protons on the pyrazole nitrogen (N-H) and the carboxylic acid hydroxyl group (O-H) are acidic and will also give rise to broad signals. Their chemical shifts are variable and they can exchange with deuterium (B1214612) in D₂O, leading to their disappearance from the spectrum.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C4-H (pyrazole ring) | 5.0 - 6.0 | Singlet |

| -CH₂- (acetic acid side chain) | 3.0 - 4.0 | Singlet |

| -NH₂ (amino group) | 4.0 - 6.0 | Broad Singlet |

| N-H (pyrazole ring) | Variable (Broad) | Broad Singlet |

| O-H (carboxylic acid) | Variable (Broad) | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. Based on data for related pyrazole and carboxylic acid compounds, the predicted chemical shifts are as follows nih.govresearchgate.net:

Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded and is expected to resonate at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.

Pyrazole Ring Carbons (C3 and C5): The C5 carbon, bearing the amino group, and the C3 carbon, attached to the acetic acid side chain, are expected to have chemical shifts in the range of δ 140-160 ppm.

Pyrazole Ring Carbon (C4): The C4 carbon of the pyrazole ring is anticipated to appear in the region of δ 90-100 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene group in the acetic acid side chain is expected to have a chemical shift in the range of δ 30-40 ppm.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH (carboxylic acid) | 170 - 180 |

| C5 (pyrazole ring, attached to -NH₂) | 145 - 160 |

| C3 (pyrazole ring, attached to -CH₂COOH) | 140 - 155 |

| C4 (pyrazole ring) | 90 - 100 |

| -CH₂- (acetic acid side chain) | 30 - 40 |

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound would be characterized by absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. Detailed studies on 3(5)-aminopyrazoles provide a solid foundation for interpreting the IR spectrum of the target compound nih.govresearchgate.netspectrabase.com.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. vscht.cz

N-H Stretch (Amino Group and Pyrazole Ring): Stretching vibrations of the N-H bonds in the amino group and the pyrazole ring are expected to appear in the range of 3100-3500 cm⁻¹.

C-H Stretch: The C-H stretching of the pyrazole ring and the methylene group would likely be observed around 2800-3100 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1680-1720 cm⁻¹. vscht.czresearchgate.net

C=N and C=C Stretch (Pyrazole Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring typically appear in the 1500-1650 cm⁻¹ region.

N-H Bend: The bending vibration of the amino group is expected around 1590-1650 cm⁻¹.

C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations are expected in the fingerprint region, typically between 1200 and 1450 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amine and Pyrazole) | 3100 - 3500 | Medium to Strong |

| C-H stretch | 2800 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=N and C=C stretch (Pyrazole Ring) | 1500 - 1650 | Medium to Strong |

| N-H bend | 1590 - 1650 | Medium |

| C-O stretch and O-H bend | 1200 - 1450 | Medium |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₅H₇N₃O₂), the expected molecular weight is approximately 141.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. Subsequent fragmentation would likely involve the loss of common neutral molecules, leading to characteristic fragment ions. Predicted collision cross-section data for related compounds can also provide insights into the ion's shape and structure in the gas phase. uni.lu

Potential fragmentation pathways could include:

Loss of a water molecule (H₂O) from the carboxylic acid group.

Loss of the carboxyl group (COOH) as a radical.

Cleavage of the acetic acid side chain.

Ring fragmentation of the pyrazole core.

| Analysis | Predicted Value |

|---|---|

| Molecular Weight | 141.13 g/mol |

| Molecular Ion Peak (M⁺) | m/z 141 |

| Predicted Collision Cross Section ([M+H]⁺) | ~130 Ų (based on analogs) uni.lu |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrazole ring and the carboxylic acid group. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole ring. Studies on similar pyrazole systems indicate that the main absorption bands would likely appear in the ultraviolet region, typically between 200 and 300 nm. nih.gov

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π | 200 - 300 |

| n → π | > 250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis

Crystallographic analysis is a powerful technique to determine the precise arrangement of atoms in a crystalline solid. This information is fundamental for understanding the solid-state properties of a compound.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline compound. Although the crystal structure of this compound has not been reported, data from structurally similar compounds, such as 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one and 3-Aminopyrazole-4-carboxylic acid, offer valuable insights. nih.goviucr.org

In a typical single-crystal X-ray diffraction experiment, a crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For instance, in the structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the pyrazole ring was found to be planar. nih.gov

To illustrate the type of data obtained from such analyses, the crystallographic data for some related pyrazole derivatives are presented below.

Interactive Table: Crystallographic Data for Related Pyrazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one | C₁₈H₁₇N₃O₄S | Monoclinic | P2₁/c | 9.77236(16) | 11.98431(18) | 15.0131(3) | 95.4487(16) | 1750.32(5) | 4 |

| 3-Aminopyrazole-4-carboxylic acid | C₄H₅N₃O₂ | Monoclinic | P2₁ | - | - | - | - | - | - |

| 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | C₁₇H₂₀N₂O₃ | Monoclinic | P-1 | 12.0722(9) | 12.7180(9) | 11.7739(8) | 118.698(1) | 1585.6(2) | 4 |

Data sourced from references iucr.orgresearchgate.netnih.gov. Note that some data for 3-Aminopyrazole-4-carboxylic acid was not available in the cited source.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The study of pyrazole derivatives has shown that conformational polymorphism can occur, where molecules with the same chemical formula adopt different conformations, leading to different crystal packing arrangements. rsc.org

Hydrogen bonds are highly directional intermolecular forces that play a critical role in determining the crystal structures of pyrazole derivatives. The pyrazole ring itself contains both hydrogen bond donors (the N-H group) and acceptors (the second nitrogen atom). acs.org The presence of amino and carboxylic acid groups in this compound provides additional sites for extensive hydrogen bonding.

In the crystal structure of 3-Aminopyrazole-4-carboxylic acid, a complex network of intermolecular N-H···O and N-H···N hydrogen bonds links the molecules into chains, which are then crosslinked by further strong hydrogen bonds. iucr.org Similarly, the crystal packing of pyrazole carboxylic acids is often dominated by strong O-H···O and N-H···O hydrogen bonds. tandfonline.comcsic.es In some cases, intramolecular hydrogen bonds are also observed, which can influence the conformation of the molecule. nih.gov For instance, in 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, an intramolecular hydrogen bond is formed between the amino group and a sulfonyl oxygen atom. nih.gov

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For pyrazole derivatives, the conformation is often determined by the nature and steric bulk of the substituents on the pyrazole ring.

Theoretical calculations and experimental studies on pyrazolone (B3327878) derivatives have shown that they can adopt both folded and open conformations. bohrium.com The conformation of the side chains attached to the pyrazole ring is also of interest. For example, in 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the atom sequence C4—C3—O1—C6—C7—C21—C22 adopts an extended conformation. nih.gov The relative orientation of the pyrazole ring and any attached aromatic rings is another important conformational feature. In some structures, these rings are nearly coplanar, while in others they are almost perpendicular to each other, largely depending on the steric hindrance between the substituents. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information on molecular structure and properties. The two most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF), which offer a balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net It is often favored over other ab initio methods because it can provide comparable accuracy with less computational demand. mdpi.com DFT studies on pyrazole (B372694) derivatives typically employ hybrid functionals like B3LYP to optimize molecular geometries and predict various properties. researchgate.netmdpi.com

For instance, studies on 3(5)-substituted pyrazoles using DFT at the B3LYP/6-311++G(d,p) level of theory have shown that the electronic characteristics of substituents significantly influence the stability of the molecule. mdpi.com Electron-donating groups tend to favor a C3 configuration, whereas electron-withdrawing groups stabilize the system when located at the C5 position. mdpi.com In a comprehensive study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations using the B3LYP/6-31G(d) method were used to optimize the geometry, calculate vibrational frequencies, and analyze electronic properties, confirming a stable planar conformation. nih.gov Similar DFT calculations have been successfully applied to understand the structure and properties of numerous pyrazole and pyridine (B92270) derivatives. nih.govaip.org

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that solves the Schrödinger equation by approximating the multi-electron wavefunction as a single Slater determinant. numberanalytics.comwikipedia.org While it is computationally less intensive than more advanced methods, a key limitation is its neglect of electron correlation, which can affect the accuracy of energy calculations. numberanalytics.com The HF method, also known as the Self-Consistent Field (SCF) method, is often used as a starting point for more sophisticated calculations. wikipedia.orginsilicosci.com

In practice, HF calculations are valuable for determining molecular structures, understanding molecular orbitals, and analyzing spectroscopic data. numberanalytics.com The method has been applied to a wide range of bioactive molecules to calculate properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and to generate molecular electrostatic potential maps. scirp.org Although DFT methods are now more common, HF provides a fundamental framework for understanding the electronic structure of organic molecules, including heterocyclic systems like pyrazoles. numberanalytics.comscirp.org

Tautomerism and Relative Energy Evaluation of Tautomers

Pyrazoles are well-known for exhibiting annular tautomerism, a phenomenon that significantly influences their reactivity and biological activity. mdpi.com This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com Computational methods are essential for evaluating the relative energies of the possible tautomers to predict the most stable form.

The relative energies of different tautomers can be calculated to determine the equilibrium constant (KT) and the percentage of each tautomer present in a given environment. mdpi.com

| Substituent Type | Favored Position for Stability | Example Group | Reference |

|---|---|---|---|

| Electron-donating | C3 | -NH2, -OH, -CH3 | mdpi.com |

| Electron-withdrawing | C5 | -COOH, -CHO, -NO2 | mdpi.com |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the electrostatic potential on a molecule's surface. nih.gov It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. aip.orgacs.org The MEP map is typically represented by a color scale on the van der Waals surface, where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions. researchgate.net

In studies of pyrazole derivatives, MEP analysis reveals key reactive centers. For the parent pyrazole molecule, the region around the pyridine-like nitrogen (N2) is typically the most negative (blue in some color schemes), indicating it as the primary site for electrophilic attack, while the area around the N-H group is the most positive (red). researchgate.net For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map shows the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic interactions. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the chemical reactivity of functional groups. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | -6.493 | -2.035 | 4.458 | nih.gov |

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs. nih.gov It transforms the complex, delocalized molecular orbitals into a more intuitive chemical picture of Lewis-like bonding structures. nih.govresearchgate.net NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and hydrogen bonding, by quantifying the stabilization energies associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

For heterocyclic systems like pyrazoles, NBO analysis can clarify the nature of bonding and the distribution of charge. In a study on the chlorination of pyrazole, NBO charge calculations were used to explain the high regioselectivity of the reaction. researchgate.net Similarly, in an investigation of 2-amino-6-methyl pyrimidine-4-one tautomers, NBO analysis was employed to study the variation of atomic charges in different solvents. jocpr.com This method offers a powerful lens through which to understand the electronic structure and reactivity that govern the chemistry of pyrazole derivatives. researchgate.netchemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations (Potential Future Research)

While specific molecular dynamics (MD) simulations for 5-Amino-1H-pyrazole-3-acetic acid are not extensively documented in current literature, this computational technique holds significant promise for future research. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between the atoms of the compound and its surrounding environment, researchers can gain insights into its conformational flexibility, stability, and how it interacts with biological macromolecules.

Future research could employ MD simulations to:

Analyze Conformational Landscapes: Investigate the different shapes (conformations) the molecule can adopt in various environments, such as in an aqueous solution or near a biological membrane. This is crucial for understanding its biological activity.

Predict Binding Stability: When combined with molecular docking, MD simulations can validate the stability of a predicted ligand-receptor complex. For instance, after docking this compound into a target protein's active site, MD simulations can track the complex's dynamics to see if the ligand remains stably bound.

Understand Solvation Effects: Simulate how solvent molecules, like water, arrange themselves around the compound and influence its structure and properties.

Research on other 5-aminopyrazole derivatives has already demonstrated the utility of this approach. For example, molecular dynamics simulations were used to suggest the ability of a related 5-aminopyrazole compound to interact with the polymeric tubulin α/tubulin β/stathmin4 complex at the colchicine (B1669291) binding site nih.gov. This highlights the potential of MD simulations to elucidate the mechanism of action for this class of compounds, a strategy that could be directly applied to this compound to explore its therapeutic potential.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational tool frequently used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is instrumental in understanding and predicting the interactions between a potential drug molecule (ligand) and its biological target (receptor), typically a protein or enzyme. Numerous docking studies have been conducted on pyrazole derivatives to explore their potential as therapeutic agents.

These studies generally involve docking the pyrazole compound into the active site of a target protein to determine its binding affinity and interaction patterns. The binding energy, often expressed in kcal/mol, is calculated to estimate the strength of the interaction, with lower values indicating a more stable complex. Key interactions often observed include hydrogen bonds and other short contacts with specific amino acid residues in the receptor's binding pocket. alrasheedcol.edu.iq

For example, docking studies on various novel pyrazole derivatives have shown promising interactions with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. alrasheedcol.edu.iq In one study, a pyrazole derivative demonstrated a more potent cytotoxic effect and a better binding affinity to EGFR than the standard drug Erlotinib. alrasheedcol.edu.iq Similarly, other research has used docking to evaluate pyrazole derivatives against the main protease (Mpro) of SARS-CoV-2, identifying compounds with significant binding energies and interactions within the active site. semanticscholar.org The results of these computational studies often show a strong correlation with in vitro experimental findings. alrasheedcol.edu.iq

| Pyrazole Derivative Class | Target Receptor | Key Findings/Interactions | Reference |

|---|---|---|---|

| Novel 1H-Pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Interaction with LYS721 amino acid residue via H-bond. One compound showed a better IC50 value (11.44 µM) than the standard drug Erlotinib (25.23 µM). | alrasheedcol.edu.iq |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives | SARS-CoV-2 Mpro Omicron P132H | Compounds were ranked based on binding energy, with results compared to the reference drug nirmatrelvir. | semanticscholar.org |

| 5-Aminopyrazole Derivatives | Polymeric tubulin α/tubulin β/stathmin4 complex | Docking suggested the ability of the compound to interact at the colchicine binding site. | nih.gov |

| Pyrazole derivatives from Nabumetone | Anticancer Target (unspecified) | Docking results revealed binding to amino acid residues of the active site through H-bonds, correlating well with in vitro antiproliferative results. | alrasheedcol.edu.iq |

Solvent Effects on Molecular Properties

The properties of a chemical compound can be significantly influenced by the solvent in which it is dissolved. For pyrazole derivatives, the polarity of the solvent has been shown to affect their photophysical properties, namely their absorption and emission spectra. mdpi.com This phenomenon, known as solvatochromism, occurs because the solvent can interact differently with the ground and excited electronic states of the molecule, causing a shift in the absorption and emission wavelengths.

In a study on 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines, which are complex pyrazole derivatives, researchers evaluated their absorption and emission spectra in solvents of varying polarity. mdpi.com Such studies are crucial for understanding how the molecule will behave in different environments, from chemical reactions in organic solvents to biological systems which are primarily aqueous. For instance, Dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent used for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of pyrazole compounds, allowing for the characterization of their chemical structure. alrasheedcol.edu.iqalrasheedcol.edu.iq

While specific studies on the solvent effects on this compound are not detailed, the principles observed for other pyrazole derivatives would likely apply. The presence of both an amino group (a proton donor) and a carboxylic acid group, in addition to the pyrazole ring itself, suggests that its electronic and photophysical properties would be sensitive to solvent polarity, hydrogen bonding capacity, and proticity.

| Property Studied | Solvent(s) Used | Observation/Application | Reference |

|---|---|---|---|

| Photophysical Properties (Absorption and Emission Spectra) | Various solvents of differing polarity | The absorption and emission spectra of pyrazole derivatives were shown to be dependent on the solvent's polarity. | mdpi.com |

| Chemical Structure Characterization (¹H-NMR) | DMSO-d6 (Deuterated Dimethyl Sulfoxide) | Used as a solvent to dissolve pyrazole derivatives for NMR analysis to confirm their structure. | alrasheedcol.edu.iqalrasheedcol.edu.iq |

| Chemical Structure Characterization (¹H-NMR) | CDCl₃ (Deuterated Chloroform) | Used as a solvent for NMR analysis of pyrazole-s-triazine derivatives. | nih.gov |

Coordination Chemistry

Ligand Properties of 5-Amino-1H-pyrazole-3-acetic acid

This compound possesses multiple potential coordination sites, making it a versatile ligand. The pyrazole (B372694) ring itself offers two nitrogen atoms, the 'pyridinic' nitrogen (N2) and the 'pyrrolic' nitrogen (N1), for metal coordination. The exocyclic amino group (-NH2) at the C5 position and the carboxylate group (-COOH) of the acetic acid moiety at the C3 position provide additional donor atoms (N and O). This multi-dentate character allows for various coordination modes, including monodentate, bidentate, and bridging ligation.

The presence of both a hard donor (oxygen from the carboxylate) and borderline donors (nitrogen atoms of the pyrazole and amino group) suggests that this compound can coordinate with a variety of metal ions, from hard acids like Fe(III) to softer acids like Cu(II) and Cd(II). The flexibility of the acetic acid side chain allows it to adopt different conformations to facilitate chelation or bridging. The tautomerism inherent to the pyrazole ring can further influence its coordination behavior. mdpi.com

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, often a polar one like ethanol (B145695) or water-ethanol mixtures. nih.gov Based on studies of similar pyrazole derivatives, the formation of complexes with this compound would likely proceed under mild conditions, such as stirring at room temperature or gentle refluxing. nih.gov

The stoichiometry of the reactants (metal-to-ligand ratio) and the reaction conditions (pH, temperature, and solvent) are expected to play a crucial role in determining the final product, whether it be a discrete mononuclear complex or a multidimensional coordination polymer. For instance, in related systems, a 1:2 metal-to-ligand ratio has been successfully employed to synthesize mononuclear complexes. nih.gov The deprotonation of the carboxylic acid group and potentially the pyrazole N1-H can lead to the formation of anionic ligands that bridge metal centers, giving rise to coordination polymers.

Table 1: Examples of Synthesized Metal Complexes with Related Pyrazole Ligands

| Ligand | Metal Ion | Resulting Complex | Reference |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | [Cd(L)₂Cl₂] | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ | nih.gov |

| 3-amino-4-acetyl-5-methylpyrazole | Zn(II) | ZnL₂(NO₃)₂ | researchgate.net |

| 3-amino-4-acetyl-5-methylpyrazole | Cu(II) | CuL₂Cl₂ | researchgate.net |

This table presents data for analogous compounds to illustrate potential synthetic outcomes for this compound.

Characterization of Coordination Compounds

The characterization of coordination compounds involving pyrazole-based ligands is accomplished through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O, N-H, and C=N bonds upon complexation provide direct evidence of coordination.

Other techniques such as elemental analysis, UV-Vis spectroscopy, and thermal analysis (TGA/DSC) are also employed to confirm the composition and study the stability of the complexes. researchgate.net

Supramolecular Architectures through Hydrogen Bonding

Hydrogen bonding plays a critical role in the solid-state structures of coordination compounds derived from pyrazole ligands containing amino and carboxyl groups. The N-H protons of the pyrazole ring and the amino group, as well as the O-H proton of the carboxylic acid, can act as hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can serve as hydrogen bond acceptors.

These hydrogen bonding interactions can link individual complex units into higher-dimensional supramolecular architectures, such as chains, sheets, and 3D networks. In the crystal structure of a related compound, 5-amino-1-benzoyl-3-methylpyrazole, molecules are linked into sheets by a combination of N—H⋯N, C—H⋯O, and C—H⋯π(arene) hydrogen bonds. researchgate.net Similarly, for complexes of this compound, extensive hydrogen bonding is anticipated to be a dominant feature in their crystal engineering, influencing their physical properties.

Structural Diversity in Pyrazolide Ligation

The deprotonation of the pyrazole ring's N1-H proton leads to the formation of a pyrazolide anion, which is a versatile building block for constructing polynuclear complexes and coordination polymers. The structural diversity arises from the various ways the pyrazolide ligand can bridge two or more metal centers.

Studies on related pyrazole systems have demonstrated that the coordination can occur through different nitrogen atoms of the pyrazole ring, leading to a variety of structural motifs. researchgate.net For this compound, the combination of the pyrazolide bridge and the coordinating capabilities of the amino and carboxylate groups could lead to a rich structural chemistry with the potential for novel topologies and framework structures. The specific nature of the metal ion and the presence of ancillary ligands would further influence the resulting architecture.

Biological Activity and Mechanistic Investigations

Anti-inflammatory Activity

The 5-aminopyrazole (5AP) scaffold is a known framework for compounds with anti-inflammatory properties. nih.govnih.gov Research has focused on designing derivatives that can interfere with inflammatory processes. nih.gov Specifically, 5-pyrazolyl-ureas (5-PUs) bearing a 2-hydroxy-2-phenylethyl chain at the N1 position have been identified as effective anti-inflammatory agents. nih.gov

Enzyme Inhibition Mechanisms (e.g., COX inhibition)

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. nih.govresearchgate.net Aminopyrazoles have been identified as useful ligands for enzymes, including COX. nih.govnih.gov The COX enzymes, which exist as homodimers, catalyze the conversion of arachidonic acid into prostaglandin (B15479496) G2 (PGG2). nih.govnih.gov The mechanism involves the generation of a tyrosyl radical at Tyr-385 within the cyclooxygenase active site. nih.gov While some pyrazole (B372694) derivatives have been developed as COX-2 inhibitors, the precise interaction of 5-Amino-1H-pyrazole-3-acetic acid with COX isoforms requires further specific investigation. researchgate.net

Antimicrobial Activity

The pyrazole ring is a core component of many compounds exhibiting a wide range of antimicrobial activities. nih.govresearchgate.net Fused pyrazoles derived from 5-amino-1H-pyrazole have demonstrated potent antimicrobial properties. nih.gov